5-methyl-4-pentanoyl-2-phenyl-1H-pyrazol-3-one
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Overview
Description
5-methyl-4-pentanoyl-2-phenyl-1H-pyrazol-3-one is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-pentanoyl-2-phenyl-1H-pyrazol-3-one typically involves the cyclocondensation of hydrazine derivatives with 1,3-diketones. One common method is the reaction of phenylhydrazine with 4-pentanoyl-3-methyl-2-pyrazolin-5-one under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
5-methyl-4-pentanoyl-2-phenyl-1H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazole compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized pyrazole derivatives, reduced pyrazole compounds, and various substituted pyrazole derivatives, depending on the reagents and conditions used .
Scientific Research Applications
5-methyl-4-pentanoyl-2-phenyl-1H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Mechanism of Action
The mechanism of action of 5-methyl-4-pentanoyl-2-phenyl-1H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In biological systems, it may interact with cellular pathways involved in inflammation, pain, or cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
- 3,5-dimethyl-1-phenyl-1H-pyrazole
- 4-acetyl-3-methyl-1-phenyl-1H-pyrazole
Uniqueness
5-methyl-4-pentanoyl-2-phenyl-1H-pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
92593-07-2 |
---|---|
Molecular Formula |
C15H18N2O2 |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
5-methyl-4-pentanoyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C15H18N2O2/c1-3-4-10-13(18)14-11(2)16-17(15(14)19)12-8-6-5-7-9-12/h5-9,16H,3-4,10H2,1-2H3 |
InChI Key |
YHVQJTTUXUQBSL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C1=C(NN(C1=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
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